[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Lipophilicity Drug-likeness Membrane permeability

[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353957-62-6, molecular formula C16H22N2O4, MW 306.36 g/mol) is a synthetic pyrrolidine-based amino acid derivative that functions as a conformationally constrained N-ethylglycine surrogate. The compound features a pyrrolidine ring bearing an N-Cbz-N-ethylamino substituent at the 3-position and an acetic acid moiety at the 1-position, providing both a protected secondary amine and a carboxylic acid handle for further derivatization.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
Cat. No. B7929591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCCN(C1CCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O4/c1-2-18(14-8-9-17(10-14)11-15(19)20)16(21)22-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,19,20)
InChIKeyGCTDHFGDJMMGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353957-62-6) as a Constrained N-Ethylglycine Building Block


[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1353957-62-6, molecular formula C16H22N2O4, MW 306.36 g/mol) is a synthetic pyrrolidine-based amino acid derivative that functions as a conformationally constrained N-ethylglycine surrogate [1]. The compound features a pyrrolidine ring bearing an N-Cbz-N-ethylamino substituent at the 3-position and an acetic acid moiety at the 1-position, providing both a protected secondary amine and a carboxylic acid handle for further derivatization . It is primarily utilized as a specialized building block in medicinal chemistry for the synthesis of peptidomimetics, constrained peptide analogs, and pharmaceutical intermediates where defined spatial orientation of the amino acid side chain is critical . The compound is commercially available in racemic form (CAS 1353957-62-6) as well as single enantiomers [(S)-CAS 1354003-96-5 and (R)-CAS 1353993-62-0] for stereochemically defined applications.

Why the N-Ethyl Modification in [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid Cannot Be Replaced by the Unsubstituted Cbz-NH Analog


The N-ethyl substitution in [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid introduces a quantifiable physicochemical divergence from the closest generic alternative, (3-benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid (CAS 1353987-83-3, the NH analog), that directly impacts drug design parameters [1]. Replacing the N-H with an N-ethyl group reduces the hydrogen bond donor count from 2 to 1, decreases topological polar surface area (TPSA) from 78.9 to 70.1 Ų, and shifts the computed logP (XLogP3-AA) from -1.0 to -0.5—a 0.5 log unit increase in lipophilicity [2]. These changes are material for applications requiring enhanced passive membrane permeability and reduced aqueous solubility, where the NH analog would underperform. Furthermore, the N-ethyl group eliminates a potential site of metabolic N-dealkylation or unwanted hydrogen bonding, altering pharmacokinetic and pharmacodynamic profiles in ways that cannot be replicated by the unsubstituted analog [3]. Simply substituting the NH analog would introduce an additional hydrogen bond donor, increase polarity, and alter conformational preferences of the pyrrolidine ring, rendering generic replacement scientifically unsound without re-optimization of the entire molecular scaffold.

Quantitative Differentiation Evidence: [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Shift: Target Compound vs. Unsubstituted Cbz-NH Analog

The N-ethyl substitution in [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid produces a computed XLogP3-AA value of -0.5, compared to -1.0 for the direct NH analog (3-benzyloxycarbonylamino-pyrrolidin-1-yl)-acetic acid (CAS 1353987-83-3), representing a Δ of +0.5 log units [1][2]. This shift from a more hydrophilic to a moderately lipophilic regime falls within the optimal range for CNS drug-like properties (typically XLogP -0.5 to +5) and improves predicted passive membrane permeability compared to the more polar NH analog [3].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Reduction Through N-Ethyl Substitution

The target compound possesses only 1 hydrogen bond donor (the carboxylic acid proton), compared to 2 hydrogen bond donors for the NH analog (carboxylic acid plus the carbamate N-H) [1][2]. This reduction is a direct consequence of the N-ethyl substitution replacing the ionizable N-H with a tertiary amine. Lipinski's Rule of Five identifies HBD count as a critical parameter for oral bioavailability, with an upper limit of 5; the reduction from 2 to 1 HBD improves compliance with drug-likeness criteria [3].

Hydrogen bonding Membrane permeability Oral bioavailability

Topological Polar Surface Area Reduction and Predicted Membrane Permeability Advantage

The computed topological polar surface area (TPSA) of the target compound is 70.1 Ų, compared to 78.9 Ų for the NH analog, yielding a reduction of 8.8 Ų [1][2]. The 140 Ų threshold is well-established for predicting blood-brain barrier penetration, and the TPSA for both compounds falls below this limit; however, the 8.8 Ų reduction moves the target compound further from the threshold, predicting incrementally better CNS penetration potential [3]. This TPSA difference arises from replacement of the polar N-H group with a less polar N-ethyl group.

TPSA Blood-brain barrier Passive permeability

Stereochemical Configuration Options: Racemate and Single Enantiomers Availability

[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is commercially available as the racemic mixture (CAS 1353957-62-6, purity ≥95%) , the (R)-enantiomer (CAS 1353993-62-0, purity 97%) , and the (S)-enantiomer (CAS 1354003-96-5, purity min. 95%) . This contrasts with the NH analog series, where only the racemate (CAS 1353987-83-3) and (S)-enantiomer (CAS 1354007-00-3) are widely cataloged, with the (R)-NH enantiomer being less readily available . The availability of both enantiomers for the N-ethyl series enables stereospecific SAR exploration without requiring chiral resolution, saving significant synthetic effort.

Chirality Stereochemistry Enantiopure synthesis

N-Ethyl vs. N-Methyl Substitution: Conformational Constraint and Steric Differentiation

The N-ethyl substituent in the target compound introduces greater steric bulk than the N-methyl variant found in closely related building blocks such as [3-(benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid . While both compounds share the C16H22N2O4 formula and similar computed properties (XLogP3-AA and TPSA are expected to be comparable due to identical atom composition), the ethyl group imposes distinct conformational constraints on the pyrrolidine ring pucker and the orientation of the N-alkyl chain compared to the methyl group [1]. This steric difference can translate into altered binding interactions in peptidomimetic applications, as evidenced by SAR studies in related pyrrolidine-based drug discovery programs where N-ethyl vs. N-methyl substitution produced differential target engagement [2].

Conformational constraint Steric effects N-alkyl SAR

Cbz vs. Boc Protecting Group Strategy: Acid-Labile vs. Hydrogenolytic Deprotection Orthogonality

[3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid employs a Cbz (benzyloxycarbonyl) protecting group that is cleaved by catalytic hydrogenolysis (H2/Pd-C) or strong acid conditions (HBr/AcOH), compared to the Boc (tert-butoxycarbonyl) analog, [3-(tert-butoxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, which is cleaved under mild acidic conditions (TFA or HCl/dioxane) [1]. This orthogonal deprotection profile makes the Cbz-protected target compound the preferred choice when the synthetic sequence requires an acid-stable protecting group that can survive TFA-mediated Boc deprotection or acidic resin cleavage in solid-phase synthesis [2].

Protecting group strategy Orthogonal deprotection Solid-phase peptide synthesis

Procurement-Guided Application Scenarios for [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid Based on Quantitative Differentiation Evidence


Design of CNS-Penetrant Peptidomimetics Requiring Reduced Hydrogen Bond Donor Capacity

When designing peptidomimetic ligands for CNS targets where passive blood-brain barrier penetration is required, the target compound's single hydrogen bond donor (vs. 2 HBD for the NH analog) and reduced TPSA (70.1 vs. 78.9 Ų) provide a measurable advantage in predicted membrane permeability . Researchers should select this building block over the NH analog when the target peptide bond surrogate occupies a position that would otherwise introduce an additional HBD, potentially reducing CNS exposure. The -0.5 XLogP3-AA value further positions this compound within the optimal lipophilicity window for brain penetration .

Stereochemical SAR Exploration Using Both Enantiomers for Chiral Target Engagement Studies

For medicinal chemistry programs investigating stereospecific target engagement, the commercial availability of both (R)- and (S)-enantiomers of the target compound (CAS 1353993-62-0 and 1354003-96-5) enables direct comparative SAR without the need for chiral preparative chromatography or enzymatic resolution . This contrasts with the NH analog series where the (R)-enantiomer is less accessible, potentially delaying SAR cycles. Procurement of both enantiomers allows simultaneous evaluation of stereochemical preference at the pyrrolidine 3-position, which can be critical for targets with chiral binding pockets .

Orthogonal Protection Strategies in Multi-Step Peptide or Hybrid Molecule Synthesis

The Cbz protecting group of the target compound remains fully stable under TFA-mediated acidic deprotection conditions that would cleave a Boc group, making it the preferred building block for synthetic sequences requiring acid-stable amine protection . This is particularly relevant in solid-phase peptide synthesis using acid-labile resins (e.g., Wang or Rink amide resin) where the final cleavage step with TFA simultaneously removes Boc groups but preserves the Cbz protection, allowing for selective post-cleavage modification . Researchers planning synthetic routes that involve sequential deprotection steps should prioritize the Cbz-protected target compound over the Boc analog to avoid undesired premature deprotection .

Constrained N-Ethylglycine Surrogate for Probing N-Alkyl SAR in Bioactive Peptide Replacements

The target compound serves as a conformationally constrained N-ethylglycine surrogate, where the pyrrolidine ring restricts the conformational freedom of the amino acid backbone compared to acyclic N-ethylglycine . The N-ethyl substituent provides a specific steric and lipophilic profile (XLogP3-AA = -0.5) distinct from both N-methyl (less steric bulk) and N-isopropyl/N-propyl (greater lipophilicity, potentially exceeding desirable logP ranges) analogs . This makes it ideal for systematic N-alkyl SAR studies in peptide lead optimization, where the goal is to identify the optimal alkyl chain length for balancing target affinity, selectivity, and drug-like properties .

Quote Request

Request a Quote for [3-(Benzyloxycarbonyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.